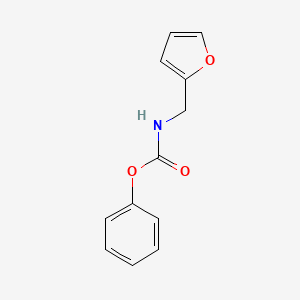

phenyl (2-furylmethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

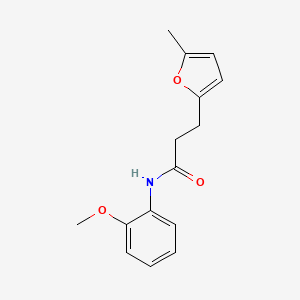

Synthesis Analysis

The synthesis of phenyl (2-furylmethyl)carbamate and related compounds involves several methodologies. One approach includes the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, yielding 5-phenyl-2-furylcyclopropane derivatives in good yields (Miki et al., 2004). Another method involves the base cleavage of substituted [phenyl(2-thienyl)methyl]- and [phenyl(2-furyl)methyl]-trimethylsilane, demonstrating the stabilization of carbanionic centers by 2-thienyl and 2-furyl groups (Eaborn et al., 1980).

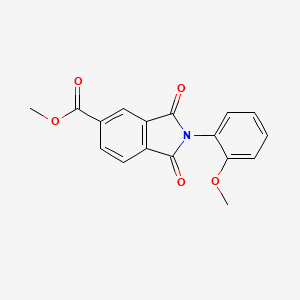

Molecular Structure Analysis

The molecular structure of phenyl (2-furylmethyl)carbamate has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have shown that molecules are linked by N—H⋯O hydrogen bonds, with independent molecules in the asymmetric unit adopting different conformations (Yaman et al., 2019).

Chemical Reactions and Properties

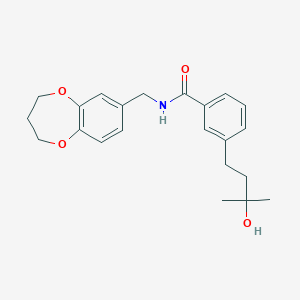

Phenyl (2-furylmethyl)carbamate undergoes various chemical reactions, highlighting its chemical properties. For example, the carbamate group is a key structural motif in many approved drugs and is synthesized from aniline using methyl formate as a green and efficient carbonylating agent, offering an alternative to the conventional CO/CH3OH route (Yalfani et al., 2015).

Physical Properties Analysis

The physical properties of phenyl (2-furylmethyl)carbamate, such as crystallinity and phase transformation, have been explored. Crystallization experiments with phenyl carbamate as a hydrogen-bond donor with crown ethers led to the discovery of three unknown polymorphs, providing insights into its phase transformation mechanisms (Wishkerman & Bernstein, 2008).

Chemical Properties Analysis

The chemical properties of phenyl (2-furylmethyl)carbamate, including its reactivity and interaction with other chemical species, have been a subject of study. The synthesis of phenyl carbamates catalyzed by iron (II) bromide represents an oxidative approach for cross-coupling of phenols with formamides, showcasing the versatile chemical properties of carbamates (Vala et al., 2021).

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry :

- Electrochemical Detection in Agriculture : A study developed an electrochemical screening assay for the detection of phenyl carbamates like carbaryl, carbofuran, isoprocarb, and fenobucarb in grain samples, employing nano carbon black to create an effective screen printed sensor (Della Pelle et al., 2018).

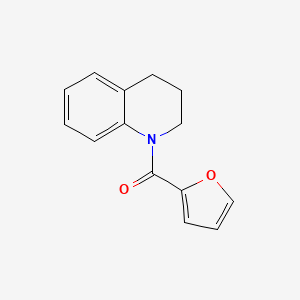

Synthesis of Medicinal Compounds :

- Enantioselective Synthesis : A method for the enantioselective addition of phenyl carbamate to meso-epoxides was developed, efficiently generating protected trans-1,2-amino alcohols, useful in synthesizing medicinal compounds (Birrell & Jacobsen, 2013).

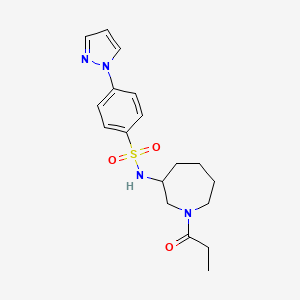

- Inhibition Studies in Alzheimer's Disease : Research on ortho-substituted phenyl N-butyl carbamates revealed their inhibitory effects on butyrylcholinesterase, a target in Alzheimer's disease treatment (Lin et al., 2005).

Material Science and Chemical Analysis :

- Functionalized Nanorods for Microextraction : Phenyl carbamate functionalized zinc oxide nanorods were used on cellulose filter paper for thin film microextraction, demonstrating effectiveness in extracting certain herbicides from water samples (Saraji & Mehrafza, 2017).

Organic Chemistry and Catalysis :

- Cyclopropanation of Alkenes : A study detailed the use of (2-furyl)carbene complexes, derived from 1-benzoyl-cis-1-buten-3-yne, for the cyclopropanation of alkenes, representing a novel approach in organic synthesis (Miki et al., 2004).

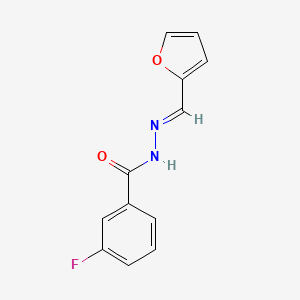

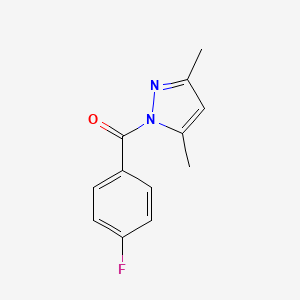

Pharmaceutical Applications :

- Antidepressant and Anticonvulsant Activities : Research on 3-(2-furyl)-pyrazoline derivatives, which include phenyl and furyl groups, explored their potential antidepressant and anticonvulsant activities (Özdemir et al., 2007).

- CO2 Conversion to Carbamates : A sustainable method for synthesizing N-aryl and N-alkyl carbamates from CO2 under atmospheric pressure was developed, with potential applications in creating polyurethane raw materials (Takeuchi et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phenyl N-(furan-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQIDMBJAISPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(furan-2-ylmethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)